

comparative stability of losartan formulations with and without azide impurity

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Compound of Interest

Compound Name: Losartan azide

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Comparative Stability of Losartan Formulations: A Guide for Researchers

A comprehensive analysis of losartan stability in the presence and absence of the azide impurity, drawing from available forced degradation studies and analytical methodologies.

This guide provides a detailed comparison of the stability of losartan formulations, with a special focus on the influence of the **losartan azide** impurity, 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole. While direct comparative stability studies on formulations with and without this specific impurity are not readily available in published literature, this guide synthesizes data from numerous forced degradation studies to offer a comprehensive overview of losartan's intrinsic stability.

Initially, the presence of this azide impurity raised concerns due to a positive result in a bacterial mutagenicity (Ames) test. However, subsequent in vivo studies have confirmed that the **losartan azide** impurity is not mutagenic. This has led to its reclassification as a standard non-mutagenic impurity, which can be controlled according to ICH Q3A/B guidelines. The focus of this guide, therefore, is to present the known degradation pathways of losartan and provide the analytical tools for its stability assessment, which would be applicable to any formulation, regardless of the presence of the azide impurity at acceptable levels.

Data Presentation: Summary of Forced Degradation Studies

Forced degradation studies are essential in identifying the potential degradation products and understanding the intrinsic stability of a drug substance. The following tables summarize the results from various studies on losartan potassium under different stress conditions.

Table 1: Summary of Losartan Potassium Degradation under Various Stress Conditions

Stress Condition	Observations	Degradation Products Identified	Reference
Acidic Hydrolysis	Three potential unknown impurities formed.	LD-I, LD-II, LD-III (novel impurities)	[1]
Low degradation (less than 1% after 7 days in 0.1 M HCl).	Not specified		
Alkaline Hydrolysis	Low degradation (less than 1% after 7 days in 0.1 M NaOH).	Not specified	
Oxidative Degradation	Significant degradation (about 10% after 7 days in 3% H ₂ O ₂).	Two major novel degradation products (DP-2, DP-3) and one minor known degradation product (DP-1).	[2]
Pseudo zero-order reaction kinetics observed in 3% H ₂ O ₂ .	Products from oxidation of primary alcohol, hydroxylation of benzene ring, and dimerization.		
Photodegradation	Formation of multiple photodegradation products.	N-methanolamide-{{[2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl]methyl} and others.	[3]
Thermal Degradation	Generally stable, with some degradation under high heat.	Not extensively detailed in the provided results.	[4]

Experimental Protocols

Accurate assessment of stability requires robust analytical methods. Below are detailed methodologies for the analysis of losartan and the quantification of its azide impurity.

Quantification of Azido Impurities in Losartan Potassium API using LC-MS/MS

This method is crucial for determining the level of the azide impurity in the drug substance.

- Instrumentation: High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
- Sample Preparation:
 - Weigh 7.5 mg of losartan potassium API into a 5 mL volumetric flask.
 - Add 2.5 mL of diluent (water:methanol 10:90 v/v).
 - Sonicate until the sample is fully dissolved.
 - Make up the volume to 5 mL with the diluent.
 - Filter the solution through a 0.45 µm nylon syringe filter before injection into the LC-MS/MS system.[\[5\]](#)
- Chromatographic Conditions:
 - Column: A suitable C18 column.
 - Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
 - Flow Rate: As per instrument standard operating procedures.
 - Injection Volume: 5 µL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM) for specific azide impurities.

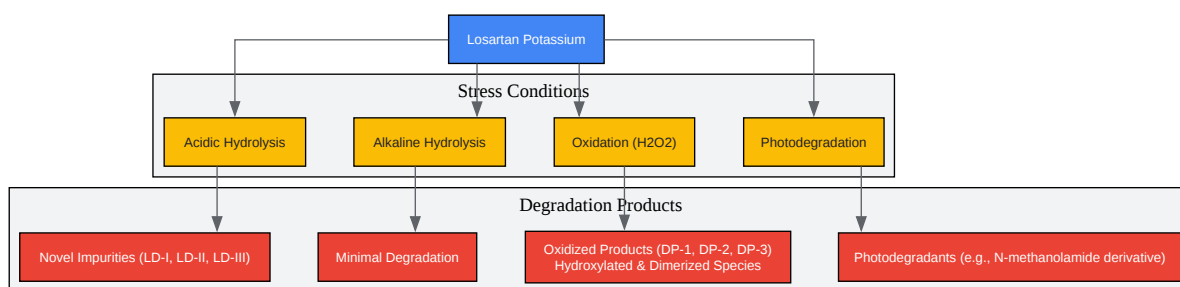
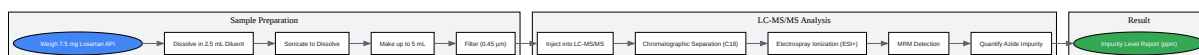
Stability-Indicating HPLC Method for Losartan and its Degradation Products

This method is used to separate and quantify losartan from its degradation products formed during stability studies.

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Sample Preparation for Forced Degradation Studies:
 - Acid/Base Hydrolysis: Dissolve losartan potassium in 0.1 M HCl or 0.1 M NaOH and keep at room temperature. Neutralize the solution before injection.
 - Oxidative Degradation: Dissolve losartan potassium in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
 - Photodegradation: Expose a solution of losartan potassium to UV light.
 - Thermal Degradation: Keep solid losartan potassium in a hot air oven at a specified temperature.
- Chromatographic Conditions:
 - Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[\[4\]](#)
 - Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% phosphoric acid in water.[\[4\]](#)
 - Flow Rate: 1.0 mL/min.[\[4\]](#)
 - Detection Wavelength: 220 nm.[\[4\]](#)
 - Column Temperature: 35 °C.[\[4\]](#)

Mandatory Visualization

The following diagrams illustrate the analytical workflow for azide impurity analysis and the known degradation pathways of losartan.



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